

An In-depth Technical Guide to the Physical Characteristics of Methyl Gamma-Linolenate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl gamma-linolenate*

Cat. No.: *B153489*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **methyl gamma-linolenate**. The information is presented to support research, development, and application of this compound in various scientific fields. This document includes a summary of its quantitative physical data, detailed experimental protocols for the determination of these properties, and a visualization of its mechanism of action as a leukotriene B4 receptor antagonist.

Data Presentation: Physical and Chemical Properties of Methyl Gamma-Linolenate

The following table summarizes the key physical and chemical properties of **methyl gamma-linolenate**, providing a quick reference for its fundamental characteristics.

Property	Value
Molecular Formula	C ₁₉ H ₃₂ O ₂
Molecular Weight	292.46 g/mol [1]
Appearance	Liquid
Density	Approximately 0.9019 g/cm ³
Boiling Point	162 °C at 0.5 mmHg
Flash Point	62.0 °C (closed cup)
Refractive Index	n ₂₀ /D 1.476 (lit.)
Solubility	Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF)[2]. Insoluble in water.
Storage Temperature	-20°C
CAS Number	16326-32-2

Experimental Protocols

This section details the methodologies for determining the key physical properties of fatty acid methyl esters (FAMES) like **methyl gamma-linolenate**. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point by Gas Chromatography

The boiling point of fatty acid methyl esters can be determined using gas chromatography (GC) by comparing their retention times to those of a series of n-alkane standards with known boiling points.[3]

Apparatus:

- Gas chromatograph (GC) equipped with a flame ionization detector (FID).
- A non-polar capillary column (e.g., Equity-1, 15 m x 0.10 mm I.D., 0.10 µm).

- Data acquisition and processing software.

Procedure:

- Calibration:
 - Prepare a calibration mixture containing a series of n-alkanes with a range of boiling points that bracket the expected boiling point of the sample.
 - Inject the calibration mixture into the GC under optimized chromatographic conditions (e.g., oven temperature program, carrier gas flow rate).
 - Record the retention time for each n-alkane.
 - Create a calibration curve by plotting the boiling point of each n-alkane against its retention time.
- Sample Analysis:
 - Prepare a dilute solution of **methyl gamma-linolenate** in a suitable solvent (e.g., hexane).
 - Inject the sample solution into the GC under the same conditions used for the calibration.
 - Record the retention time of the **methyl gamma-linolenate** peak.
- Boiling Point Determination:
 - Using the calibration curve, determine the boiling point of **methyl gamma-linolenate** that corresponds to its measured retention time.

Determination of Density

The density of liquid FAMES can be accurately measured using a digital density meter.[4]

Apparatus:

- Digital density meter with temperature control.
- Syringes for sample injection.

- Degassed, bidistilled water for calibration.

Procedure:

- Calibration:
 - Calibrate the density meter using degassed, bidistilled water at a known temperature. The measured value should be compared with the standard density of water at that temperature.
- Sample Measurement:
 - Set the desired temperature for the measurement.
 - Inject the **methyl gamma-linolenate** sample into the measuring cell of the density meter, ensuring no air bubbles are present.
 - Allow the temperature to stabilize.
 - Record the density reading provided by the instrument.
 - Perform multiple measurements and calculate the average value to ensure accuracy.^[4]

Determination of Solubility in Organic Solvents

A common method to determine the solubility of a lipid-like compound in an organic solvent is the shake-flask method followed by quantification.

Apparatus:

- Glass vials with screw caps.
- Shaker or vortex mixer.
- Centrifuge.
- Analytical balance.

- A suitable analytical instrument for quantification, such as a gas chromatograph (GC) or high-performance liquid chromatograph (HPLC).

Procedure:

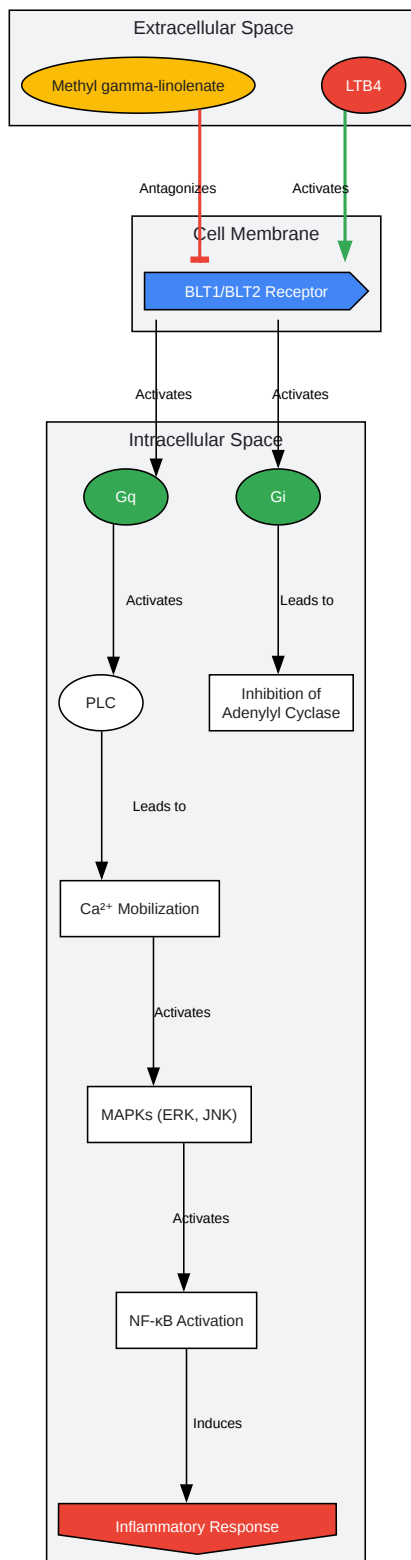
- Sample Preparation:
 - Add an excess amount of **methyl gamma-linolenate** to a known volume of the desired organic solvent in a glass vial.
- Equilibration:
 - Tightly cap the vial and place it on a shaker or vortex it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation:
 - Centrifuge the vial to separate the undissolved solute from the saturated solution.
- Quantification:
 - Carefully withdraw an aliquot of the clear supernatant.
 - Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical instrument.
 - Quantify the concentration of **methyl gamma-linolenate** in the diluted sample using a pre-established calibration curve on the GC or HPLC.
- Solubility Calculation:
 - Calculate the original concentration in the saturated solution, taking into account the dilution factor. This concentration represents the solubility of **methyl gamma-linolenate** in the specific solvent at that temperature.

Mechanism of Action: Leukotriene B4 Receptor Antagonism

Methyl gamma-linolenate is known to act as a leukotriene B4 (LTB4) receptor antagonist.[5] LTB4 is a potent lipid mediator of inflammation that exerts its effects by binding to G-protein coupled receptors (GPCRs), primarily BLT1 and BLT2.[6][7] The activation of these receptors on immune cells initiates a signaling cascade that leads to pro-inflammatory responses. By competitively blocking the binding of LTB4 to its receptors, **methyl gamma-linolenate** can inhibit these downstream signaling events, thereby exerting anti-inflammatory effects.[8][9]

The binding of LTB4 to its receptors, BLT1 and BLT2, activates heterotrimeric G-proteins, specifically those of the Gi and Gq families.[10] Activation of the Gq pathway stimulates phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC). The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These initial signaling events lead to the activation of downstream mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK), as well as the activation of the transcription factor NF- κ B.[11] The activation of NF- κ B involves the phosphorylation and subsequent degradation of its inhibitory subunit, I κ B α , allowing NF- κ B to translocate to the nucleus and induce the expression of pro-inflammatory genes. **Methyl gamma-linolenate**, by acting as an antagonist at the LTB4 receptor, prevents the initiation of this entire cascade.

Inhibitory Action of Methyl gamma-linolenate on the LTB₄ Signaling Pathway[Click to download full resolution via product page](#)

Caption: Antagonistic effect of **Methyl gamma-linolenate** on the LTB₄ signaling pathway.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Characteristics of Methyl Gamma-Linolenate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b153489#methyl-gamma-linolenate-physical-characteristics]

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